N-(1,3-dioxo-5-isoindolyl)butanamide
Description
N-(1,3-dioxo-5-isoindolyl)butanamide is a synthetic organic compound featuring an isoindole-1,3-dione core substituted at the 5-position with a butanamide group. The butanamide side chain introduces flexibility and hydrophilicity, which may influence solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)butanamide |
InChI |
InChI=1S/C12H12N2O3/c1-2-3-10(15)13-7-4-5-8-9(6-7)12(17)14-11(8)16/h4-6H,2-3H2,1H3,(H,13,15)(H,14,16,17) |
InChI Key |
HYNFGUHAYZBBCE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key Observations :
- Substituent Complexity: Unlike the simpler butanamide group in the target compound, analogs like those in Pharmacopeial Forum (PF 43(1), 2017) incorporate oxazolidinone and dimethylaminoethyl groups, which enhance solubility and target binding .
- Biological Activity : The bis-indole and hybrid structures exhibit broader antimicrobial and kinase-inhibitory roles due to their multifunctional substituents, whereas the target compound’s activity remains speculative without direct experimental validation.
Physicochemical Properties
Analysis :
- The target compound’s lower molecular weight and moderate LogP suggest better membrane permeability compared to bulkier analogs, though its solubility may limit bioavailability.
- In contrast, bis-indole derivatives exhibit high lipophilicity, favoring tissue penetration but risking metabolic instability.
Mechanistic and Pharmacological Comparisons
- Enzyme Binding: The isoindole-1,3-dione core in this compound may interact with NADPH-dependent enzymes, akin to phthalimide derivatives. However, unlike oxazolidinone-containing analogs (e.g., linezolid derivatives), it lacks a proven ribosomal binding mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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